molecular formula C20H34O B14677477 2-Methylandrostan-17-ol CAS No. 36669-19-9

2-Methylandrostan-17-ol

Cat. No.: B14677477
CAS No.: 36669-19-9
M. Wt: 290.5 g/mol
InChI Key: ZOCYLDVQMLRLSR-UHFFFAOYSA-N
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Description

2-Methylandrostan-17-ol is a steroidal compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of a methyl group at the second carbon position and a hydroxyl group at the seventeenth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylandrostan-17-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the protection of the hydroxyl group, followed by selective functionalization at the desired positions. For example, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride, and subsequent reactions can introduce the methyl group at the second position .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylandrostan-17-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the seventeenth position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its saturation level.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of fully saturated derivatives .

Scientific Research Applications

2-Methylandrostan-17-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylandrostan-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the activation of transcription factors and the regulation of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylandrostan-17-ol include other androstane derivatives like androstan-17-ol and 2-methyl-5α-androstan-17-one. These compounds share structural similarities but differ in the position and type of functional groups .

Uniqueness

What sets this compound apart is the specific arrangement of its functional groups, which imparts unique chemical and biological properties. For instance, the presence of the methyl group at the second position can influence its binding affinity to receptors and its metabolic stability .

Properties

CAS No.

36669-19-9

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3

InChI Key

ZOCYLDVQMLRLSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O

Origin of Product

United States

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